molecular formula C25H19Cl2F2N3O2S B2752788 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226439-93-5

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2752788
CAS No.: 1226439-93-5
M. Wt: 534.4
InChI Key: QODPACKHAGMWIA-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H19Cl2F2N3O2S and its molecular weight is 534.4. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

Research on structurally similar compounds highlights the importance of intermolecular interactions in determining molecular conformation and properties. For example, studies on compounds with related structural motifs have elucidated how various intermolecular interactions, such as hydrogen bonding and π-interactions, contribute to the three-dimensional arrangement of molecules. These findings are crucial for understanding the chemical and physical properties of these compounds, which can influence their potential applications in drug design and material science (Boechat et al., 2011).

Antitumor and Antimicrobial Activities

Compounds bearing imidazole, thiazole, and acetamide groups have been explored for their potential antitumor and antimicrobial activities. For instance, derivatives synthesized using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group have shown considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015). Similarly, novel thiazolidinone and acetidinone derivatives have been synthesized and screened for their antimicrobial activity, contributing to the development of new therapeutic agents (Mistry et al., 2009).

pH-Dependent Properties

The determination of pKa values for similar compounds, such as N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, has provided insights into the pH-dependent properties of these molecules. Such studies are essential for understanding the behavior of these compounds in different environments, which is critical for their potential applications in pharmaceuticals (Duran & Canbaz, 2013).

Synthesis and Optimization

The development of synthetic routes for related compounds has facilitated the exploration of their chemical properties and potential applications. Research on cascade reactions and the synthesis of heterocycles from thioureido-acetamides, for example, demonstrates the versatility of these compounds as precursors for various heterocyclic syntheses, highlighting their potential in medicinal chemistry and drug discovery (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2F2N3O2S/c1-15-2-5-17(6-3-15)31-23(33)14-35-25-30-13-22(16-4-11-20(26)21(27)12-16)32(25)18-7-9-19(10-8-18)34-24(28)29/h2-13,24H,14H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODPACKHAGMWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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